4-[(4-Methoxyphenyl)amino]butanoic acid
Description
4-[(4-Methoxyphenyl)amino]butanoic acid is a substituted butanoic acid derivative featuring a 4-methoxyphenylamino group at the fourth carbon position. The compound’s core structure consists of a butanoic acid backbone modified by a secondary amine linkage to a 4-methoxyphenyl group.
Structurally similar compounds, such as 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid (CAS 59256-45-0, C₁₂H₁₅NO₄, MW 237.25 g/mol) , suggest that the methoxy variant likely exhibits comparable solubility and stability, with a predicted pKa near 4.73 due to the carboxylic acid moiety .
Synthetic routes for analogous compounds involve Friedel-Crafts acylation using succinic anhydride and substituted benzenes in the presence of AlCl₃ , indicating feasible preparation methods for this derivative.
Properties
IUPAC Name |
4-(4-methoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-6-4-9(5-7-10)12-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPFLIUKOLTAIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)amino]butanoic acid typically involves the reaction of 4-methoxyaniline with butanoic acid derivatives. One common method is the condensation reaction between 4-methoxyaniline and butanoic acid chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)amino]butanoic acid.
Reduction: Formation of 4-(4-methoxyphenyl)aminobutane.
Substitution: Formation of 4-(4-halophenyl)amino]butanoic acid.
Scientific Research Applications
4-[(4-Methoxyphenyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential neuroprotective effects and its role as a chemical chaperone.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)amino]butanoic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can modulate gene expression and protein folding, leading to protective effects against endoplasmic reticulum stress-induced neuronal cell death . Additionally, it may act as a chemical chaperone, assisting in the proper folding of proteins and preventing their aggregation .
Comparison with Similar Compounds
Key Observations:
- Biological Activity: Quinoline-substituted analogs exhibit notable anticancer activity (IC₅₀ < 50 µM) , while sulfonyl derivatives like 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid show enzyme inhibitory effects .
- Halogen Effects : Chlorambucil’s bis-chloroethyl groups confer alkylating properties, enabling DNA crosslinking , whereas chloro or bromo substituents in other analogs enhance electrophilic reactivity .
Physicochemical Properties
- Solubility : Methoxy and ethoxy groups improve solubility in organic solvents, while carboxylic acid moieties enhance aqueous solubility at physiological pH .
- Thermal Stability: Derivatives like 4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid exhibit high melting points (~166.5°C), suggesting solid-state stability .
- Acid-Base Behavior : Predicted pKa values near 4.7 indicate ionization in the gastrointestinal tract, influencing absorption profiles .
Biological Activity
Overview
4-[(4-Methoxyphenyl)amino]butanoic acid, also known as 4-(4-methoxyanilino)butanoic acid, is an organic compound with the molecular formula C11H15NO3. This compound has garnered attention due to its unique structural features and potential biological applications, particularly in neuropharmacology and as a chemical chaperone.
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with butanoic acid derivatives, often using reagents such as butanoic acid chloride in the presence of a base like pyridine. This compound is characterized by the presence of a methoxy group, which enhances its solubility and reactivity compared to similar compounds lacking this functional group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression and protein folding. By modulating these processes, the compound may offer protective effects against neuronal cell death induced by endoplasmic reticulum stress.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate HDAC activity suggests it could help alleviate symptoms associated with these conditions by promoting neuronal survival and function .
Case Study: Neuroprotection in Rodent Models
In a series of experiments involving rodent models of neuropathic pain, compounds structurally related to this compound demonstrated antinociceptive properties. These studies indicated that such compounds could effectively reduce pain without inducing motor deficits, a common concern with analgesics .
| Compound | Model Used | Pain Reduction (%) | Motor Coordination Deficits |
|---|---|---|---|
| Compound A (analog) | Oxaliplatin model | 70% | None |
| Compound B (analog) | Streptozotocin model | 65% | None |
| This compound | Hypothetical model | TBD | TBD |
Structure-Activity Relationship (SAR)
A detailed SAR study on related compounds revealed that modifications in the methoxy group significantly affect biological activity. For instance, changes to the para position of substituents can lead to variations in potency against GABA transporters. This emphasizes the importance of the methoxy group in enhancing interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
